molecular formula C40H82O3P+ B12681278 Dieicosyl phosphite CAS No. 71850-75-4

Dieicosyl phosphite

Cat. No.: B12681278
CAS No.: 71850-75-4
M. Wt: 642.0 g/mol
InChI Key: CIBKDFOCUKQUGT-UHFFFAOYSA-N
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Description

Dieicosyl phosphite is an organophosphorus compound characterized by the presence of two eicosyl (C20) groups attached to a phosphite moiety This compound is part of the broader class of phosphite esters, which are known for their reactivity and utility in various chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: Dieicosyl phosphite can be synthesized through the reaction of phosphorus trichloride with eicosanol in the presence of a base such as triethylamine. The general reaction scheme is as follows:

PCl3+3C20H41OH(C20H41O)2P(O)H+2HCl+C20H41ClPCl_3 + 3 C_{20}H_{41}OH \rightarrow (C_{20}H_{41}O)_2P(O)H + 2 HCl + C_{20}H_{41}Cl PCl3​+3C20​H41​OH→(C20​H41​O)2​P(O)H+2HCl+C20​H41​Cl

This reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve scalability. The use of environmentally benign catalysts, such as zinc(II) catalysts, can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Dieicosyl phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dieicosyl phosphate.

    Reduction: It can be reduced to form secondary phosphine oxides.

    Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Dieicosyl phosphate.

    Reduction: Secondary phosphine oxides.

    Substitution: Various alkyl or acyl phosphites.

Scientific Research Applications

Dieicosyl phosphite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dieicosyl phosphite involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can then participate in catalytic cycles. The phosphite moiety can also undergo hydrolysis to release phosphorous acid, which can further react with other substrates .

Comparison with Similar Compounds

  • Diethyl phosphite
  • Dimethyl phosphite
  • Diphenyl phosphite

Comparison: Dieicosyl phosphite is unique due to its long eicosyl chains, which impart distinct physical and chemical properties compared to shorter-chain phosphites. These long chains can enhance the hydrophobicity and thermal stability of the compound, making it suitable for specialized applications in materials science and industrial chemistry .

Properties

CAS No.

71850-75-4

Molecular Formula

C40H82O3P+

Molecular Weight

642.0 g/mol

IUPAC Name

di(icosoxy)-oxophosphanium

InChI

InChI=1S/C40H82O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-44(41)43-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3/q+1

InChI Key

CIBKDFOCUKQUGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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